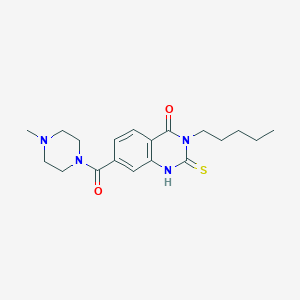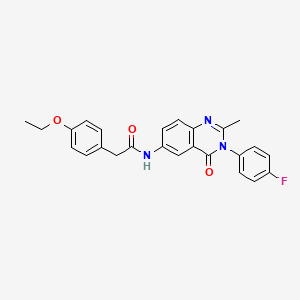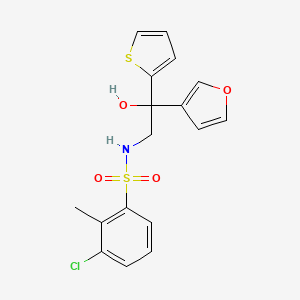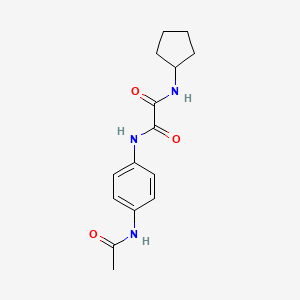
7-(4-methylpiperazine-1-carbonyl)-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methylpiperazine-1-carbonyl chloride” is a chemical compound used in research and development . It’s not intended for medicinal or household use .
Synthesis Analysis
The synthesis of “4-Methylpiperazine-1-carbonyl chloride” can be achieved from 1-methylpiperazine by reacting with phosgene .Molecular Structure Analysis
The molecular formula of “4-Methylpiperazine-1-carbonyl chloride” is C6H11ClN2O . The molecular weight is 162.62 .Physical And Chemical Properties Analysis
“4-Methylpiperazine-1-carbonyl chloride” has a melting point of 225-228 °C, a boiling point of 278-279 °C, and a density of 1.200 g/mL at 25 °C . It’s a liquid at room temperature and can be colorless to brown .Aplicaciones Científicas De Investigación
Antihypertensive and Alpha 1-Adrenoceptor Antagonist Properties
A study by Chern et al. (1993) synthesized derivatives of 2,3-dihydroimidazo[1,2-c]quinazoline as alpha 1-adrenoceptor antagonists and evaluated their antihypertensive properties. These compounds, including structural analogues of 7-(4-methylpiperazine-1-carbonyl)-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one, showed high binding affinity for alpha 1-adrenoceptors, with significant activity against hypertension in vivo. The research highlighted the potential of these compounds as antihypertensive agents, with specific derivatives demonstrating efficacy similar to existing treatments (Chern et al., 1993).
Anticancer Activity
Noolvi and Patel (2013) reported on the synthesis, optimization, and evaluation of 2,3,7-trisubstituted quinazoline derivatives for their anticancer activity. This study explored the inhibition of EGFR-tyrosine kinase as a strategy for antitumor therapy. Among the synthesized compounds, specific derivatives showed remarkable activity against CNS cancer cell lines, highlighting the therapeutic potential of quinazoline derivatives in cancer treatment (Noolvi & Patel, 2013).
Antimicrobial and Antifungal Agents
Patel et al. (2012) developed thiazolidinone derivatives with a focus on antimicrobial activity. This research included the synthesis of compounds with the quinazolinone structure, which were evaluated against various bacterial and fungal strains. The study provides insights into the utility of quinazolinone derivatives as potential antimicrobial and antifungal agents (Patel, Kumari, & Patel, 2012).
Histamine H4 Receptor Inverse Agonists
Smits et al. (2010) focused on the development of quinazoline sulfonamides as potent human histamine H4 receptor inverse agonists. These compounds were identified to have excellent H4 receptor affinity and were shown to possess anti-inflammatory properties in vivo. This research underscores the potential of quinazoline derivatives in treating inflammatory conditions by targeting the H4 receptor (Smits et al., 2010).
Safety and Hazards
Mecanismo De Acción
Methylpiperazine
This is a common building block used in organic synthesis . It is used in the manufacture of various pharmaceutical drugs including cyclizine, meclizine, and sildenafil . These drugs have diverse effects, ranging from antihistaminic (cyclizine and meclizine) to vasodilatory (sildenafil) activities.
Propiedades
IUPAC Name |
7-(4-methylpiperazine-1-carbonyl)-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-3-4-5-8-23-18(25)15-7-6-14(13-16(15)20-19(23)26)17(24)22-11-9-21(2)10-12-22/h6-7,13H,3-5,8-12H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXHSUZCFXYAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[3,5-Dimethyl-4-(oxiran-2-ylmethoxy)phenyl]methyl]morpholine](/img/structure/B2977211.png)




![1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea](/img/structure/B2977219.png)


![N-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2977226.png)

![N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-N'-(3-methylphenyl)urea](/img/structure/B2977229.png)
![1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2977231.png)
![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2977232.png)
